rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,5R,6R)-3-azabicyclo[320]heptan-6-yl]methanol is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol typically involves the formation of the azabicyclo structure followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo structures and methanol derivatives, such as:
Allylamine: An organic compound with a similar amine group but different structural features.
Double half-Heusler alloys: These compounds have unique structural properties and applications in thermoelectric materials.
Uniqueness
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is unique due to its specific bicyclic structure and the presence of both an azabicyclo and methanol group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
1341036-78-9 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1S,5S,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2/t5-,6-,7+/m1/s1 |
InChI Key |
BINFFXLFEOUHQZ-QYNIQEEDSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2[C@H]1CO |
SMILES |
C1C2CNCC2C1CO |
Canonical SMILES |
C1C2CNCC2C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.